Diamyl Sulfate
Overview
Description
Diamyl sulfate, also known as dipentyl sulfate, is an organic compound with the molecular formula C10H22O4S and a molecular weight of 238.34 g/mol . It is a clear liquid at room temperature and is primarily used in research and industrial applications. This compound is known for its role as an alkylating agent, which makes it valuable in various chemical synthesis processes.
Mechanism of Action
Biochemical Pathways
For instance, they are involved in the regulation of sulfur metabolism, which is essential for the biosynthesis of cysteine and other sulfur-containing metabolites . .
Pharmacokinetics
It’s known that the compound is a clear, yellowish liquid with a boiling point of 117 °c/35 mmHg and a melting point of 14 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
The action of Diamyl Sulfate may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a specific melting and boiling point . Furthermore, its interaction with other chemicals in the environment could potentially influence its action.
Preparation Methods
Diamyl sulfate can be synthesized through the reaction of pentanol with sulfuric acid. The general synthetic route involves the esterification of pentanol with sulfuric acid under controlled conditions. The reaction typically requires an acidic catalyst and is conducted at elevated temperatures to facilitate the formation of the sulfate ester . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diamyl sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce pentanol and sulfuric acid.
Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diamyl sulfate has a wide range of applications in scientific research:
Medicine: While not commonly used directly in therapeutic applications, its derivatives and related compounds are studied for potential medical uses.
Comparison with Similar Compounds
Diamyl sulfate can be compared with other dialkyl sulfates such as dimethyl sulfate and diethyl sulfate. These compounds share similar chemical properties and reactivity patterns but differ in their alkyl chain lengths:
Dimethyl Sulfate: With shorter alkyl chains, it is more volatile and has a higher reactivity compared to this compound.
Diethyl Sulfate: It has intermediate properties between dimethyl and this compound, making it useful in different synthetic applications.
The uniqueness of this compound lies in its balance between reactivity and stability, making it suitable for specific industrial and research applications where other dialkyl sulfates may not be as effective.
Properties
IUPAC Name |
dipentyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFRWLVTHPVQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541376 | |
Record name | Dipentyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5867-98-1 | |
Record name | Dipentyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diamyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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